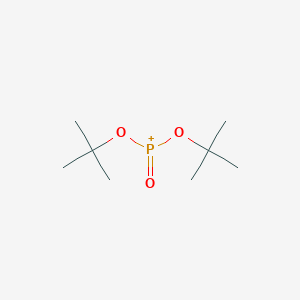

Phosphonic acid, bis(1,1-dimethylethyl) ester

説明

Synthesis Analysis

The synthesis of bis(phosphonate) structures, including those similar to phosphonic acid, bis(1,1-dimethylethyl) ester, can be achieved through several methods. One approach involves the reaction of tris(trimethylsilyl) phosphite with acid anhydride, allowing direct access to bis(phosphonic acids) with functionalization by a carboxylic function on the side chain.Molecular Structure Analysis

The molecular structure of phosphonic acid, bis(1,1-dimethylethyl) ester, and related compounds has been extensively studied. Research on phenyl substituted bisphosphonates and their Cd complexes reveals intricate details about their crystal structures, demonstrating the complex interactions and bonding within these molecules.Chemical Reactions Analysis

Bis(phosphonates) engage in a variety of chemical reactions, offering diverse applications. For instance, the Kabachnik–Fields and Moedritzer–Irani procedures have been applied to prepare bis(phosphonomethyl)amino- and bis[(dimethoxyphosphoryl)-methyl]amino-terminated poly(ethylene glycol), illustrating the compound’s functionalization versatility.Physical And Chemical Properties Analysis

The physical properties of phosphonic acid, bis(1,1-dimethylethyl) ester, and related compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of phosphonic acid, bis(1,1-dimethylethyl) ester, in various chemical processes.科学的研究の応用

Antioxidant in Industrial Wastewater Treatment

Di-tert-butyl phosphonate is used in the treatment of industrial wastewater from petrochemical processes . It is an essential source of the synthetic phenolic phosphite antioxidant (Irgafos P-168), which negatively affects the environment . The removal of the antioxidant from the wastewater showed recovery percentages higher than 91.03% .

Application in Polypropylene Matrices

The recovered Irgafos from wastewater treatment is added to the polypropylene matrix, significantly improving its oxidation times . This application helps to minimize the thermal degradation of polypropylene matrices .

Use in Pharmaceutical Industry

Di-tert-butyl phosphonate is used in the synthesis of the active pharmaceutical ingredient tenofovir (PMPA) . An efficient and simple access to the crystalline di-tert-butyl (hydroxymethyl)phosphonate was developed .

Preparation of Hepatitis B Drug

The developed protocol for the preparation of tenofovir could also be applied for the preparation of the hepatitis B drug adefovir . This shows the versatility of di-tert-butyl phosphonate in the pharmaceutical industry .

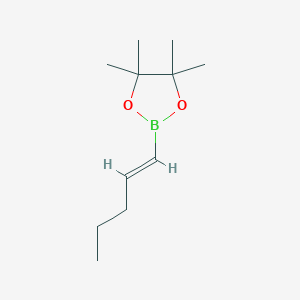

Use in Cross Coupling Reactions

Di-tert-butyl phosphonate is suitable for various types of cross coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . This makes it a valuable reagent in organic synthesis .

Impact on Health and Environment

Di-tert-butyl phosphonate has direct effects on human cells, such as preventing their growth, and can cause endocrine disruption . The impact of these molecules on health and the environment has been determined thanks to the existence of analytical quantification techniques .

Safety and Hazards

The general population of Canada is not likely to be exposed to PADMEC. The health risks associated with a chemical depend on the hazard (its potential to cause health effects) and the dose (the amount of chemical to which you are exposed). PADMEC is not a concern for the environment or human health at current levels of exposure .

作用機序

Mode of Action

It is known to be used as a reactant in the synthesis of other compounds, such as di-tert-butyl potassium phosphate and di-tert-butyl (chloromethyl) phosphate .

Biochemical Pathways

Phosphonates in general are known to play a role in various biological processes, including the natural phosphorus cycle and metabolic pathways involving phosphorus .

Pharmacokinetics

Its physical properties such as its liquid form, molecular weight, and density, suggest that it may have certain bioavailability characteristics .

Result of Action

It is known to be used in the synthesis of other compounds, suggesting it may play a role in various chemical reactions .

Action Environment

It is known that the compound is sensitive to air, moisture, and heat .

特性

IUPAC Name |

bis[(2-methylpropan-2-yl)oxy]-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBLOQXLELCEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[P+](=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926944 | |

| Record name | Di-tert-butoxy(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonic acid, bis(1,1-dimethylethyl) ester | |

CAS RN |

13086-84-5 | |

| Record name | Bis(1,1-dimethylethyl) phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013086845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butoxy(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,1-dimethylethyl) phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes di-tert-butyl phosphonate a valuable building block in pharmaceutical synthesis?

A: Di-tert-butyl phosphonate serves as a versatile precursor for synthesizing phosphonate-containing pharmaceuticals. For instance, it acts as a key intermediate in the production of Tenofovir [], a crucial medication for treating HIV and Hepatitis B. Its utility stems from the ease with which the tert-butyl groups can be removed under acidic conditions, facilitating the introduction of the desired phosphonate functionality into target molecules.

Q2: How do researchers utilize di-tert-butyl phosphonate in material science?

A: Di-tert-butyl phosphonate plays a crucial role in creating novel silica-based hybrid materials []. By incorporating trimethoxysilane-derived oligoarylene-vinylene fluorophores terminated with di-tert-butyl phosphonate, scientists can modify the properties of these materials, influencing their fluorescence and organizational structure. This opens up possibilities for developing advanced materials with applications in areas like sensing and optoelectronics.

Q3: Can di-tert-butyl phosphonate be used to mimic biological molecules?

A: Indeed, researchers have successfully employed di-tert-butyl phosphonate to synthesize triazole phosphohistidine analogues []. These analogues are designed to be compatible with standard Fmoc-solid phase peptide synthesis, making them valuable tools for studying phosphorylation processes in biological systems. This approach provides researchers with a powerful method to investigate the role of histidine phosphorylation in cellular signaling and protein function.

Q4: Are there any advantages to using di-tert-butyl phosphonate over other phosphonate esters in surface modification?

A: Studies have shown that di-tert-butyl phosphonate offers a milder and more controlled approach for surface grafting compared to other phosphonate esters like diethyl phosphonate []. This mild cleavage under specific conditions allows for greater control over the modification process, minimizing unwanted side reactions and preserving the integrity of the underlying material.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)

![3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene](/img/structure/B31655.png)

![[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B31675.png)